

Gepotidacin Clinical Trial Endpoints: A Comparative Analysis for Researchers

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Compound of Interest

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This guide provides a detailed comparison of the clinical trial endpoints for **Gepotidacin hydrochloride** in the treatment of uncomplicated urinary tract infections (uUTI) and urogenital gonorrhea. The performance of Gepotidacin is evaluated against established standard-of-care treatments, supported by data from pivotal clinical trials. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Gepotidacin's clinical development program.

Gepotidacin for Uncomplicated Urinary Tract Infections (uUTI)

Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, has been investigated in two pivotal Phase 3 clinical trials, EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144), for the treatment of uncomplicated urinary tract infections in female adolescents and adults.^{[1][2]} These trials were designed as randomized, multicenter, double-blind, double-dummy, non-inferiority studies comparing Gepotidacin to nitrofurantoin, a current first-line therapy for uUTI.^{[1][2]}

Experimental Protocols: EAGLE-2 & EAGLE-3

The methodologies for the EAGLE-2 and EAGLE-3 trials were nearly identical to ensure robust and comparable data.^[2]

Inclusion Criteria:

- Female participants aged 12 years or older.[1]
- Presence of two or more symptoms of uUTI (dysuria, frequency, urgency, or lower abdominal pain).[1]
- A urine specimen positive for nitrites or leukocyte esterase.[3]
- A qualifying uropathogen ($\geq 10^5$ CFU/mL) susceptible to nitrofurantoin in the baseline urine culture for the primary efficacy analysis.[1]

Exclusion Criteria:

- Male patients.
- Complicated urinary tract infections.
- Known or suspected pregnancy.
- Hypersensitivity to the study medications.

Treatment Arms:

- Gepotidacin: 1500 mg administered orally twice daily for 5 days.[1]
- Nitrofurantoin: 100 mg administered orally twice daily for 5 days.[1]

Primary Efficacy Endpoint: The primary endpoint for both trials was the therapeutic success rate at the Test-of-Cure (TOC) visit (Day 10-13). Therapeutic success was a composite measure defined as:[1][3]

- Clinical Success: Complete resolution of uUTI symptoms.
- Microbiological Success: Reduction of the baseline qualifying uropathogen to $<10^3$ CFU/mL.

Secondary Efficacy Endpoints:

Key secondary endpoints included:

- Clinical and microbiological success rates assessed individually at the TOC visit.
- Therapeutic success at the follow-up visit (Day 28).

- Efficacy against specific pathogens, including fluoroquinolone-resistant isolates.

Data Presentation: Gepotidacin vs. Nitrofurantoin for uUTI

The following table summarizes the primary efficacy endpoint data from the EAGLE-2 and EAGLE-3 trials.

Clinical Trial	Treatment Arm	Therapeutic Success Rate (TOC Visit)
EAGLE-2	Gepotidacin (1500 mg BID)	50.6%
	Nitrofurantoin (100 mg BID)	47.0%
EAGLE-3	Gepotidacin (1500 mg BID)	58.5%
	Nitrofurantoin (100 mg BID)	43.6%

Data sourced from BioWorld article on GSK's oral antibiotic hitting endpoints in gonorrhea study.[\[4\]](#)

In the EAGLE-2 trial, Gepotidacin demonstrated non-inferiority to nitrofurantoin.[\[4\]](#) The EAGLE-3 trial not only met the non-inferiority criteria but also demonstrated the statistical superiority of Gepotidacin over nitrofurantoin in treating uncomplicated urinary tract infections.[\[4\]](#)

Gepotidacin for Uncomplicated Urogenital Gonorrhea

The EAGLE-1 (NCT04010539) Phase 3 clinical trial evaluated the efficacy and safety of Gepotidacin for the treatment of uncomplicated urogenital gonorrhea in adolescents and adults.[\[5\]](#)[\[6\]](#) This was a randomized, multicenter, sponsor-blinded, non-inferiority study comparing Gepotidacin to a standard combination therapy of ceftriaxone plus azithromycin.[\[5\]](#)

Experimental Protocol: EAGLE-1

Inclusion Criteria:

- Participants aged 12 years or older.[5]
- Clinical suspicion of uncomplicated urogenital gonorrhea.[5]
- A positive urogenital sample for *Neisseria gonorrhoeae*. [5]

Exclusion Criteria:

- Complicated gonococcal infection.
- Known hypersensitivity to the study medications.
- Recent use of other antibiotics.

Treatment Arms:

- Gepotidacin: Two oral doses of 3000 mg, administered 10-12 hours apart.[5]
- Comparator: A single intramuscular dose of ceftriaxone (500 mg) plus a single oral dose of azithromycin (1 g).[5]

Primary Efficacy Endpoint: The primary endpoint was the culture-confirmed bacterial eradication of *N. gonorrhoeae* from the urogenital site at the Test-of-Cure (TOC) visit (Days 4-8).[5]

Secondary Efficacy Endpoints: Secondary endpoints included:

- Microbiological eradication at rectal and pharyngeal sites.
- Clinical cure assessment.
- Safety and tolerability.

Data Presentation: Gepotidacin vs. Ceftriaxone plus Azithromycin for Gonorrhea

The following table summarizes the primary efficacy endpoint data from the EAGLE-1 trial.

Clinical Trial	Treatment Arm	Microbiological Success Rate (TOC Visit)
EAGLE-1	Gepotidacin (2 x 3000 mg)	92.6%
Ceftriaxone (500 mg IM) + Azithromycin (1 g PO)	91.2%	

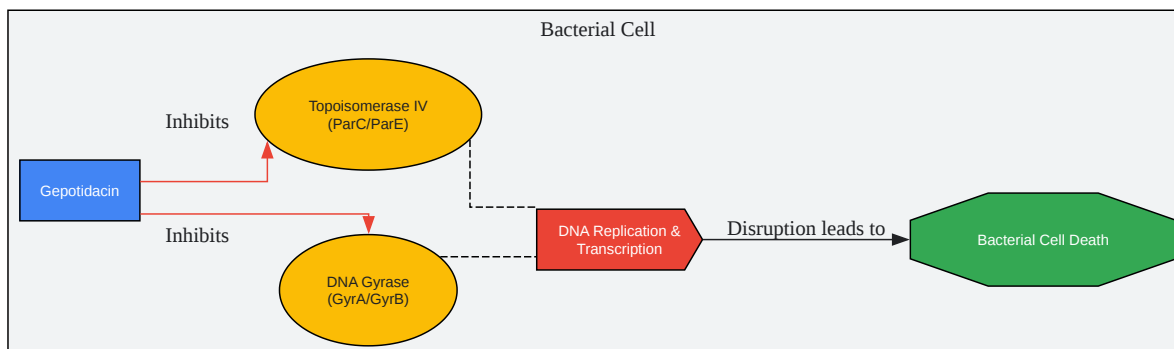
Data sourced from a publication on the EAGLE-1 trial.[\[6\]](#)

The EAGLE-1 trial demonstrated that oral Gepotidacin was non-inferior to the combination of intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated urogenital gonorrhea.[\[6\]](#)

Mechanism of Action and Signaling Pathways

Gepotidacin

Gepotidacin is a novel triazaacenaphthylene antibiotic that works by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[7\]](#)[\[8\]](#) These enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, Gepotidacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[\[8\]](#)[\[9\]](#) This dual-targeting mechanism is believed to contribute to a lower potential for the development of resistance.[\[7\]](#)



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Caption: Mechanism of action of Gepotidacin.

Comparator Drugs

- Nitrofurantoin: After being metabolized by bacterial nitroreductases, nitrofurantoin generates reactive intermediates that non-specifically damage bacterial ribosomal proteins, DNA, and other macromolecules, thereby inhibiting protein synthesis, aerobic energy metabolism, and cell wall synthesis.[10]
- Ceftriaxone: As a third-generation cephalosporin, ceftriaxone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis.[11]
- Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the pivotal Phase 3 clinical trials for Gepotidacin.



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Caption: General workflow of Gepotidacin Phase 3 trials.

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